molecular formula C6H9N B2796729 1,3-Dimethyl-1H-pyrrole CAS No. 10524-65-9

1,3-Dimethyl-1H-pyrrole

Cat. No.: B2796729
CAS No.: 10524-65-9
M. Wt: 95.145
InChI Key: CTWQGTOWGFCWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrrole is an organic compound with the molecular formula C₆H₉N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The presence of two methyl groups at the 1 and 3 positions of the pyrrole ring distinguishes this compound from other pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions. This reaction typically proceeds via the Paal-Knorr synthesis, which involves the cyclization of the diketone to form the pyrrole ring.

Another method involves the catalytic dehydrogenation of 1,3-dimethylpyrrolidine. This process requires a dehydrogenation catalyst, such as palladium on carbon, and is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale Paal-Knorr synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert this compound to its corresponding pyrrolidine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the 2, 4, and 5 positions of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones

    Reduction: 1,3-Dimethylpyrrolidine

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound

Scientific Research Applications

1,3-Dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

1,3-Dimethyl-1H-pyrrole can be compared with other pyrrole derivatives, such as:

    1-Methyl-1H-pyrrole: Lacks the second methyl group, resulting in different reactivity and physical properties.

    2,5-Dimethyl-1H-pyrrole: Methyl groups are positioned differently, affecting the compound’s electronic distribution and reactivity.

    1,2,3-Trimethyl-1H-pyrrole: Contains an additional methyl group, leading to increased steric hindrance and altered chemical behavior.

Properties

IUPAC Name

1,3-dimethylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6-3-4-7(2)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQGTOWGFCWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10524-65-9
Record name 1,3-dimethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.